Cas no 1014010-73-1 (7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione)

7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 7-butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione

- SBB085119

- ST51079052

- Z906123484

- 7-butyl-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione

- 7-butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- 7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione

-

- インチ: 1S/C16H22N6O2/c1-6-7-8-21-12-13(20(5)16(24)18-14(12)23)17-15(21)22-11(4)9(2)10(3)19-22/h6-8H2,1-5H3,(H,18,23,24)

- InChIKey: JBRAVSKWVHUJMW-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=C(N(C)C(N1)=O)N=C(N1C(C)=C(C)C(C)=N1)N2CCCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 515

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 2

7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM265053-5g |

7-Butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |

1014010-73-1 | 97% | 5g |

$1169 | 2021-08-18 | |

| Chemenu | CM265053-10g |

7-Butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |

1014010-73-1 | 97% | 10g |

$1636 | 2023-01-20 | |

| Chemenu | CM265053-10g |

7-Butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |

1014010-73-1 | 97% | 10g |

$1636 | 2021-08-18 | |

| Chemenu | CM265053-1g |

7-Butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |

1014010-73-1 | 97% | 1g |

$514 | 2023-01-20 | |

| Chemenu | CM265053-5g |

7-Butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |

1014010-73-1 | 97% | 5g |

$1169 | 2023-01-20 | |

| Chemenu | CM265053-1g |

7-Butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |

1014010-73-1 | 97% | 1g |

$514 | 2021-08-18 |

7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione 関連文献

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

Related Articles

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dioneに関する追加情報

7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione (CAS No. 1014010-73-1)

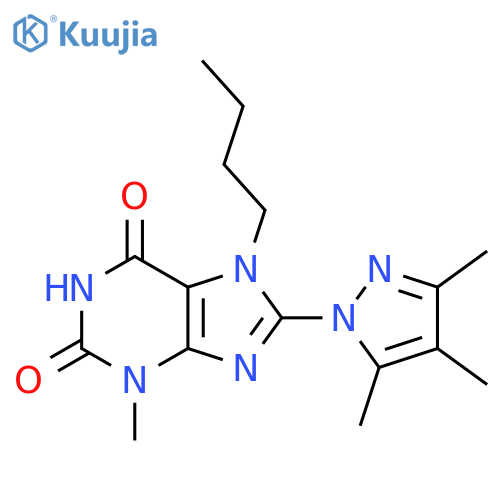

7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione (CAS No. 1014010-73-1) is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of purine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The molecule's structure is characterized by a purine ring system with substituents at positions 2 and 6 as diones (keto groups), and additional substituents at positions 3 and 7 as methyl and butyl groups, respectively. The pyrazole ring attached at position 8 further adds complexity to the molecule's architecture.

The purine backbone of this compound is a fundamental structural motif in many biologically active molecules. Purines are essential components of nucleic acids and have been extensively studied for their roles in various biochemical processes. The presence of the pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, introduces additional electronic and steric properties to the molecule. This makes it a promising candidate for exploring interactions with biological targets such as enzymes or receptors.

Recent studies have highlighted the potential of 7-butyl substituents in modulating the pharmacokinetic properties of purine derivatives. The butyl group at position 7 is believed to enhance lipophilicity, which could improve the compound's bioavailability and permeability across biological membranes. Similarly, the methyl group at position 3 contributes to the molecule's stability and may influence its binding affinity to specific protein pockets.

The dione groups at positions 2 and 6 are critical for maintaining the planar geometry of the purine ring system. This planarity is essential for proper molecular recognition and binding interactions with target molecules. The presence of these keto groups also introduces hydrogen bonding capabilities, which can be exploited in designing drugs with specific therapeutic effects.

One of the most intriguing aspects of this compound is its potential application in drug design targeting specific diseases. For instance, purine derivatives have shown promise in anticancer therapy due to their ability to inhibit key enzymes involved in cell proliferation and survival. The trimethylpyrazolyl group attached at position 8 may serve as a scaffold for further functionalization, enabling the development of more potent and selective drug candidates.

Recent advancements in computational chemistry have allowed researchers to perform detailed molecular docking studies on this compound. These studies have revealed potential binding modes with several therapeutic targets, including kinases and proteases. The trimethylpyrazolyl group has been identified as a key determinant in modulating these interactions due to its ability to engage in π–π stacking and hydrophobic interactions with target proteins.

In addition to its pharmacological applications, 7-butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has also been explored for its potential use in materials science. Its rigid structure and aromaticity make it a candidate for applications in organic electronics or as a building block for advanced materials with tailored properties.

The synthesis of this compound involves multi-step organic reactions that require precise control over regioselectivity and stereochemistry. Researchers have employed various strategies such as Suzuki coupling reactions and Stille cross-couplings to assemble the complex structure efficiently. These synthetic approaches have been optimized based on insights from mechanistic studies and computational modeling.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to UV light or enzymatic hydrolysis, the molecule undergoes cleavage at specific bonds within the purine ring system. This knowledge is essential for designing sustainable synthetic routes and minimizing environmental risks associated with its production.

In conclusion,7-butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,dione(CAS No: 1014010 -73 -1) stands out as a versatile compound with significant potential across multiple scientific disciplines. Its unique structure provides a platform for exploring novel therapeutic agents while offering opportunities for innovation in materials science research.

1014010-73-1 (7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione) 関連製品

- 1488018-12-7(1-[2-(4-fluorophenoxy)ethyl]azetidin-3-amine)

- 1261725-12-5(2-(2,3-Difluorophenyl)-3-methoxypyridine-6-methanol)

- 1427424-30-3(7-bromo-6-methoxy-imidazo[1,5-a]pyridine)

- 1105234-37-4(3-chloro-N-(2-phenoxyethyl)benzene-1-sulfonamide)

- 2172601-70-4(ethyl 7,7-dimethyl-3-oxo-1-oxaspiro4.4nonane-4-carboxylate)

- 1251922-65-2([3-(Pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol)

- 142702-32-7(Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt)

- 1807033-94-8(Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate)

- 2060042-55-7(tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride)

- 1361600-52-3(2,4-Dimethyl-3-(perchlorophenyl)pyridine)